An In-depth Technical Guide to 3-Bromopyridine-4-thiol
An In-depth Technical Guide to 3-Bromopyridine-4-thiol
CAS Number: 82264-72-0
This technical guide provides a comprehensive overview of 3-Bromopyridine-4-thiol, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. Due to the limited availability of experimental data for this specific molecule, this guide leverages information on the closely related precursor, 3-bromopyridine, and general principles of thiol and pyridine chemistry to offer valuable insights.
Core Chemical and Physical Properties
Quantitative data for 3-Bromopyridine-4-thiol is sparse in publicly available literature. Therefore, the following tables include data for the well-characterized related compound, 3-bromopyridine, to provide an estimation of its properties.
Table 1: Physicochemical Properties
| Property | Value (3-Bromopyridine-4-thiol) | Value (3-Bromopyridine - for reference) | Citation |
| CAS Number | 82264-72-0 | 626-55-1 | [1] |
| Molecular Formula | C₅H₄BrNS | C₅H₄BrN | [2] |
| Molecular Weight | 190.06 g/mol | 158.00 g/mol | [1][2] |
| Purity | >98% | 99% | [1] |
| Melting Point | Not available | -27 °C | [3] |
| Boiling Point | Not available | 173 °C | [3] |
| Density | Not available | 1.64 g/mL at 25 °C | [3] |
| Refractive Index | Not available | n20/D 1.571 | |
| Flash Point | Not available | 51 °C | [2][3] |
| Vapor Pressure | Not available | 1.75 mmHg | [2] |
Table 2: Spectroscopic Data (of 3-Bromopyridine for reference)
| Spectroscopic Technique | Key Data | Citation |
| ¹H NMR (in CDCl₃) | δ 8.68 (d), 8.52 (dd), 7.80 (ddd), 7.19 (dd) | [4] |
| ¹³C NMR (in CDCl₃) | δ 150.8, 147.8, 140.0, 127.9, 124.1 | [5] |
| Infrared (IR) | Neat, with characteristic peaks for C-H and C=N stretching, and C-Br vibrations. | [2][6] |
| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 157 and 159 (due to bromine isotopes). | [2][7] |
Synthesis and Purification Protocols
Proposed Synthesis Workflow
Caption: A potential multi-step synthesis route for 3-Bromopyridine-4-thiol.
General Purification Protocol: Flash Column Chromatography
Purification of bromopyridine derivatives is often achieved using flash column chromatography.
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Stationary Phase: Silica gel (100-200 mesh).
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Mobile Phase: A solvent system of varying polarity, typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The optimal ratio should be determined by thin-layer chromatography (TLC).
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Procedure: a. The crude product is dissolved in a minimal amount of the mobile phase or a suitable solvent. b. The solution is loaded onto the silica gel column. c. The mobile phase is passed through the column under positive pressure. d. Fractions are collected and analyzed by TLC to identify those containing the pure product. e. The solvent is removed from the pure fractions under reduced pressure to yield the purified 3-Bromopyridine-4-thiol.
Applications in Drug Development and Medicinal Chemistry
While specific applications for 3-Bromopyridine-4-thiol are not widely documented, its structural motifs—a bromopyridine ring and a thiol group—are of significant interest in medicinal chemistry.
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Bromopyridine Moiety: The bromine atom serves as a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. These reactions are fundamental in the synthesis of complex molecular scaffolds for drug discovery.[8]
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Thiol Group: The thiol group is a key functional group in many biologically active molecules.[9] It can act as a nucleophile, an antioxidant, and a chelating agent for metal ions.[9][10] In drug design, the thiol group can be used to form covalent bonds with target proteins, leading to irreversible inhibition, or to mimic the side chain of cysteine.[9]
Potential Mechanism of Action
The biological activity of 3-Bromopyridine-4-thiol would likely be influenced by the reactivity of its thiol group. Thiols are known to play a crucial role in cellular redox homeostasis and can interact with various biological targets.
Caption: The thiol group can undergo various reactions in a biological environment.
The thiol group of 3-Bromopyridine-4-thiol could potentially:
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Act as a nucleophile: Reacting with electrophilic sites on biological macromolecules, such as proteins, leading to covalent modification and modulation of their function.[11]
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Undergo oxidation-reduction reactions: Participating in redox signaling pathways or acting as an antioxidant by scavenging reactive oxygen species (ROS).[12][13]
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Chelate metal ions: The soft sulfur atom of the thiol group has a high affinity for soft metal ions, which are often found in the active sites of metalloenzymes.
The bromopyridine core provides a scaffold that can be further functionalized to enhance target specificity and pharmacokinetic properties. The combination of these two functional groups makes 3-Bromopyridine-4-thiol a potentially valuable building block for the development of novel therapeutic agents. Further research is warranted to explore its specific biological activities and potential applications.
References
- 1. rsc.org [rsc.org]
- 2. 3-Bromopyridine | C5H4BrN | CID 12286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Bromopyridine - Wikipedia [en.wikipedia.org]
- 4. 3-Bromopyridine-D4 | C5H4BrN | CID 45788499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pyridine, 3-bromo- [webbook.nist.gov]
- 7. Pyridine, 3-bromo- [webbook.nist.gov]
- 8. Synthesis and biological activity of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines as phosphodiesterase type 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Medicinal Thiols: Current Status and New Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Thiol-thiol cross-clicking using bromo-ynone reagents - PMC [pmc.ncbi.nlm.nih.gov]

